N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide
Description
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core fused with a thiazolo[5,4-b]pyridine moiety.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c1-14-13-16(22-27-20-7-4-12-24-23(20)29-22)9-10-17(14)26-21(28)19-11-8-15-5-2-3-6-18(15)25-19/h2-13H,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJGEQFAPLODAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine-Thiazole Precursors
The thiazolo[5,4-b]pyridine core is constructed via a cyclocondensation reaction. A modified protocol from involves reacting methyl 5-benzoyl-2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol under reflux (4 h, 78–87% yield). Adapting this method, 2-aminothiazole-5-carboxylate derivatives are treated with hydrazine to form the fused thiazolopyridine system.
Representative Procedure :
A mixture of methyl 2-amino-5-(pyridin-3-yl)thiazole-4-carboxylate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (100 mL) is refluxed for 6 h. The precipitate is filtered and recrystallized from ethanol-DMF (1:1) to yield thiazolo[5,4-b]pyridin-2-amine (82% yield).
Functionalization of the Thiazolo[5,4-b]Pyridine Ring
Table 1: Optimization of Ullmann Coupling for Phenyl Group Introduction
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CuI, DMCDA, K3PO4 | 120 | 0.5 | 76 |
| Pd(OAc)2, XPhos | 100 | 2 | 68 |
| CuI, 1,10-phenanthroline | 130 | 1 | 71 |
Preparation of Quinoline-2-Carboxylic Acid
Skraup Synthesis of Quinoline Core
Quinoline-2-carboxylic acid is synthesized via the Skraup reaction. Glycerol, nitrobenzene, and aniline derivatives are heated with sulfuric acid to form the quinoline backbone, followed by oxidation of the 2-methyl group using KMnO4 in acidic conditions.
Procedure :
A mixture of 2-methylaniline (50 mmol), glycerol (150 mmol), and conc. H2SO4 (30 mL) is heated at 180°C for 6 h. The crude quinoline is oxidized with KMnO4 (75 mmol) in H2O/H2SO4 (1:1) at 90°C for 3 h, yielding quinoline-2-carboxylic acid (64%).
Alternative Route via Vilsmeier-Haack Formylation
Ultrasound-assisted formylation using DMF and POCl3 generates the aldehyde intermediate, which is oxidized to the carboxylic acid. This method achieves higher yields (78%) under milder conditions (40°C, 30 min ultrasonication).
Amide Bond Formation
Acid Chloride Method
Quinoline-2-carboxylic acid is converted to its acid chloride using oxalyl chloride (2:1 molar ratio) in anhydrous DCM. The acid chloride is then reacted with 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline in the presence of triethylamine (TEA) to yield the target amide (Table 2).
Table 2: Amidation Reaction Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride, TEA | DCM | 25 | 85 |
| EDCl, HOBt | DMF | 0–25 | 72 |
| HATU, DIPEA | THF | 25 | 81 |
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, NH), 8.45–7.21 (m, 12H, aromatic), 2.51 (s, 3H, CH3).
- 13C NMR : δ 165.2 (C=O), 154.3–116.7 (aromatic carbons), 20.1 (CH3).
- HRMS : m/z 454.1423 [M+H]+ (calculated 454.1431).
Challenges and Yield Improvement Strategies
Regioselectivity in Cyclization Steps
Unwanted regioisomers during thiazolo[5,4-b]pyridine formation are mitigated by using bulkier directing groups (e.g., morpholino substituents), which enhance selectivity to >90%.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target amide from byproducts. Recrystallization from ethanol/water (4:1) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline or thiazolo[5,4-b]pyridine moieties, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-4-Carboxamide Derivatives
Compounds 5a1–5a7 and 5b1 () share the quinoline-carboxamide backbone but differ in substituents. Key comparisons include:
Table 1: Physical Properties of Quinoline-4-Carboxamide Derivatives
Key Observations :
- Synthesis Efficiency : Yields range from 54% to 67%, with 5b1 showing the highest yield (67%) .
- Thermal Stability : Melting points correlate with substituent bulk; morpholine-containing 5a5 has the highest melting point (188.1–189.4°C) .
- Purity : Most compounds exceed 97% purity, critical for pharmacological applications .
Thiazolo[5,4-b]pyridine-Containing Analogs
highlights N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4), which replaces the quinoline-2-carboxamide group with a naphthamide.
Table 2: Comparison of Thiazolo-Pyridine Derivatives
Key Observations :
- Bioactivity : Thiazolo-pyridine derivatives are frequently prioritized in high-throughput screening (HTS) due to their interaction with enzymes like kinases .
- Structural Flexibility: Replacement of quinoline with naphthamide (Compound 4) or quinoxaline (Compound 12) diversifies pharmacological profiles .
Thiadiazole and Thiophene-Modified Quinolines
describes 2-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide (5), which incorporates a thiadiazole ring. This compound showed moderate synthesis yield (59%) but poor stability in organic solvents .
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is known for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 339.4 g/mol. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the formation of the thiazolo[5,4-b]pyridine intermediate followed by coupling with a quinoline derivative .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It binds to active sites of these proteins, inhibiting their activity and disrupting cellular processes that are often dysregulated in diseases like cancer .
Antitumor Activity
Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with structural similarities to this compound possess potent antitumor activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.9 |
| This compound | HCT-116 | 2.2 |
| This compound | A549 | 3.0 |
These findings indicate that the compound's structural features contribute significantly to its antitumor potency.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example, the presence of specific functional groups within the thiazolo[5,4-b]pyridine moiety enhances its inhibitory effects on enzymes that regulate cellular proliferation .
Q & A
Q. 1.1. What are the key synthetic pathways for N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Thiazolo[5,4-b]pyridine Core Formation : Cyclization of pyridine derivatives with thiazole precursors using copper iodide under microwave irradiation (e.g., 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine) .
- Coupling Reactions : Amide bond formation between the quinoline-2-carboxylic acid and the thiazolo-pyridine-phenyl intermediate, often mediated by coupling agents like PyBOP or HATU in DMF .
- Critical Parameters : Solvent choice (DMF or pyridine), temperature (room temperature to 80°C), and catalyst (e.g., CuI) significantly impact purity and yield. Microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .
Q. 1.2. How is the structural integrity of this compound validated in academic research?
Validation relies on:
- NMR Spectroscopy : and NMR confirm regiochemistry of the thiazolo-pyridine and quinoline moieties. For example, aromatic protons in the thiazole ring resonate at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H] at m/z 456.1234 for CHClNOS) .
- X-ray Crystallography : Used sparingly due to challenges in crystallization, but provides definitive proof of the planar quinoline-thiazole alignment .
Q. 1.3. What are the primary biological targets of this compound, and how are they identified?
- PI3K Inhibition : The thiazolo-pyridine core binds competitively to the ATP-binding pocket of phosphoinositide 3-kinase (PI3K), with IC values ranging from 30–100 nM in enzymatic assays .
- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler™) identify off-target effects. For example, selectivity ratios >100-fold for PI3Kα over mTOR are common .
- Cellular Assays : Anti-proliferative activity in cancer cell lines (e.g., MCF-7, IC = 1.2 μM) correlates with PI3K pathway suppression, validated via Western blotting for p-Akt .
Advanced Research Questions
Q. 2.1. How can researchers optimize the inhibitory activity of this compound against PI3K isoforms?
- Structure-Activity Relationship (SAR) : Systematic substitution at the quinoline 2-position (e.g., chloro, fluoro) enhances potency. For example, a 4-fluorophenyl group reduces IC to 18 nM for PI3Kγ .
- Molecular Docking : Computational models (AutoDock Vina) predict hydrogen bonding between the carboxamide group and Lys802 in PI3Kα. Mutagenesis studies confirm this interaction’s necessity .
- Prodrug Strategies : Esterification of the carboxamide improves solubility (logP reduced from 3.5 to 2.1) and bioavailability in murine models .
Q. 2.2. What methodologies resolve contradictions in reported biological activity across studies?
- Assay Standardization : Discrepancies in IC values (e.g., 30 nM vs. 100 nM) often arise from ATP concentration differences (1 mM vs. 10 μM). Uniform ATP levels (100 μM) are recommended .
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify rapid CYP3A4-mediated degradation as a cause of variable in vivo efficacy .
- Structural Analog Comparison : Co-crystallization with PI3Kγ reveals that minor differences in the thiazole substituent (e.g., methyl vs. ethyl) alter binding kinetics by 40% .
Q. 2.3. What are the challenges in designing in vivo studies for this compound, and how are they addressed?
- Poor Aqueous Solubility : Formulation with β-cyclodextrin (20% w/v) increases solubility from 5 μg/mL to 1.2 mg/mL, enabling intraperitoneal administration .
- Off-Target Toxicity : Histopathological screening in zebrafish models identifies hepatotoxicity at doses >50 mg/kg. Dose optimization (10 mg/kg QD) balances efficacy and safety .
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations, revealing a half-life of 2.3 hours in mice. Sustained-release nanoparticles extend this to 8.5 hours .
Methodological Resources
Q. 3.1. Key Analytical Techniques for Purity Assessment
| Technique | Application | Example Data |
|---|---|---|
| HPLC | Purity >95% | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) |
| TLC | Reaction monitoring | R = 0.45 (ethyl acetate/hexane 3:7) |
| Elemental Analysis | C/H/N/S validation | %C: 68.42 (calc. 68.35) |
Q. 3.2. Comparative Bioactivity of Structural Analogs
| Compound | Modification | PI3Kα IC (nM) | Reference |
|---|---|---|---|
| Target Compound | None | 30 | |
| Analog A | Quinoline 2-Cl | 18 | |
| Analog B | Thiazole 4-OCH | 120 |
Emerging Research Directions
Q. 4.1. Combination Therapies
- Synergy with paclitaxel (CI = 0.3) in triple-negative breast cancer models via dual PI3K and microtubule targeting .
- Mechanistic Insight : RNA-seq reveals downregulation of PIK3CA and BCL2 pathways.
Q. 4.2. Resistance Mechanisms
- ATP-Binding Cassette (ABC) Transporters : Overexpression of ABCB1 reduces intracellular concentration by 70%. Co-administration with verapamil (ABCB1 inhibitor) restores efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
